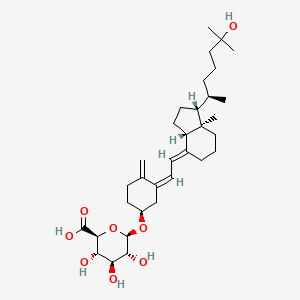

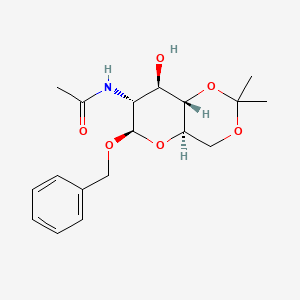

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside is a compound of glycosylation presenting unparalleled opportunities for the research and development of glycosides . It is an intricate compound extensively employed in studying a diverse range of ailments, such as malignant neoplasms and contagious infirmities .

Synthesis Analysis

The synthesis of Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside involves several steps. For instance, O-Deacetylation and catalytic hydrogenolysis of the benzyl group furnished 2-acetamido-2-deoxy-4-O- (2-O-methyl-beta- and alpha-D-galactopyranosyl)-D-glucopyranose . Another method involves the treatment of benzyl O-beta-D-galactopyranosyl- (1----3)-2-acetamido-2- deoxy-4,6-O-isopropylidene-beta-D-glucopyranoside with tert-butylchlorodiphenylsilane .Molecular Structure Analysis

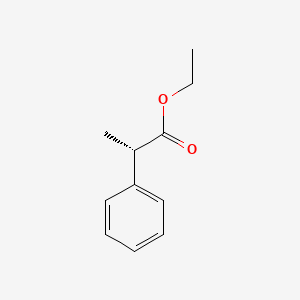

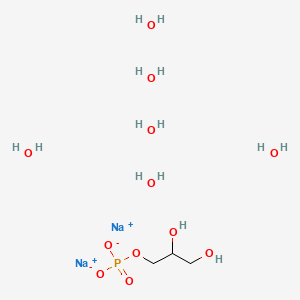

The molecular formula of Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside is C18H25NO6 . The molecular weight is 351.4 g/mol . The IUPAC name is N - [ (4 aR ,6 R ,7 R ,8 R ,8 aS )-8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4 a ,6,7,8,8 a -hexahydropyrano [3,2-d] [1,3]dioxin-7-yl]acetamide .Chemical Reactions Analysis

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside is a compound of glycosylation . It plays a role as a precursor in glycoconjugate synthesis to investigate drug-target interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside include a molecular weight of 351.4 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 4 . The exact mass is 351.16818752 g/mol and the monoisotopic mass is also 351.16818752 g/mol .Applications De Recherche Scientifique

Inhibitor of O-linked Glycosylation

This compound is used as an inhibitor of O-linked glycosylation in a variety of cell lines . Glycosylation is a critical function in many biological processes, including protein folding and stability, cell adhesion, and receptor activation. By inhibiting this process, researchers can study its effects on these processes.

Inhibitor of 2,3 (O)-sialyltransferase

It has also been used to inhibit 2,3 (O)-sialyltransferase . Sialyltransferases are enzymes that transfer sialic acid to nascent oligosaccharide chains, a key process in the biosynthesis of glycoproteins. This inhibition can help in the study of diseases related to abnormal glycosylation.

Disruptor of Glycoprotein Targeting

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside can disrupt glycoprotein targeting in HT-29 cells . This can be useful in studying the role of glycoproteins in various cellular functions and diseases.

Inhibitor of Mucin Synthesis

This compound is known to inhibit mucin synthesis . Mucins are a family of high molecular weight, heavily glycosylated proteins. They play crucial roles in protecting epithelial cells in the respiratory, gastrointestinal, and urogenital tracts. Inhibition of mucin synthesis can help in the study of diseases like cystic fibrosis and asthma.

Enhancer of Cell Death

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside has been found to enhance cell death induced by 5-fluorouracil in Capan-1 and HPAF-II cells . This suggests its potential use in enhancing the efficacy of certain cancer treatments.

Reducer of Liver Metastasis

In a mouse xenograft model, colon cancer cells grown in the presence of this compound exhibited reduced liver metastasis . This indicates its potential application in the study and treatment of metastatic cancer.

Substrate for Enzyme Catalysis

This synthetic compound is widely used in the biomedical industry as an efficient substrate for enzymes to catalyze specific reactions . Its applications include the development of pharmaceutical drugs targeting bacterial infections and diseases related to abnormal glycosylation .

Inhibitor of Glucosamine Labeling

It inhibits glucosamine labeling, a marker of mucin synthesis, in Caco-2, HT-29, and T84 colon cancer cells . This can be useful in studying the role of mucin in colon cancer.

Mécanisme D'action

Target of Action

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside is a compound of immense significance in the realm of biomedicine . It is primarily used as a precursor in glycoconjugate synthesis to investigate drug-target interactions .

Mode of Action

It is known to interact with its targets through its role as a precursor in glycoconjugate synthesis . This interaction leads to changes that are crucial for the investigation of drug-target interactions .

Biochemical Pathways

Given its role in glycoconjugate synthesis, it can be inferred that it may influence pathways related to carbohydrate metabolism and protein glycosylation .

Pharmacokinetics

Its water solubility at 25°c is estimated to be 2475 mg/l , which could potentially impact its bioavailability.

Result of Action

Given its role as a precursor in glycoconjugate synthesis, it is likely to influence the structure and function of glycosylated proteins .

Orientations Futures

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-b-D-glucopyranoside, with its role as a precursor in glycoconjugate synthesis to investigate drug-target interactions, assumes a paramount position in the realm of biomedicine . It is positioned at the forefront in combating bacterial and viral infections, cancer, and inflammatory disorders, proving invaluable in evolving therapeutic approaches .

Propriétés

IUPAC Name |

N-[(4aR,6R,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-11(20)19-14-15(21)16-13(10-23-18(2,3)25-16)24-17(14)22-9-12-7-5-4-6-8-12/h4-8,13-17,21H,9-10H2,1-3H3,(H,19,20)/t13-,14-,15-,16-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFJZZWRXVVKEC-WRQOLXDDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)(C)C)OC1OCC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)(C)C)O[C@H]1OCC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141746.png)